
Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 1822597-21-6 . It has a molecular weight of 215.25 . The compound is part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A diastereoselective method for the preparation of similar compounds was developed based on the neutralization reaction of diastereohomogeneous dimethyl glutamate hydrochlorides .Molecular Structure Analysis
The structure of “Methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in chemical reactions . For instance, pyrrolidine-2,5-dione, a related compound, has been used in the synthesis of a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones is a notable application, providing useful adducts for the preparation of agrochemicals or medicinal compounds. This demonstrates the compound's utility in chemical synthesis, offering a pathway to generate structurally diverse and potentially biologically active molecules (Ghelfi et al., 2003).
Antimicrobial Applications
A study on the synthesis and evaluation of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives for antimicrobial activities highlights the potential use of this compound in developing new antimicrobial agents. The research found that derivatives exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring and enhanced by methoxy group introduction (Hublikar et al., 2019).
Chemical Intermediate for Synthesis
The compound serves as a key intermediate in synthetic chemistry, such as in the preparation of a key intermediate for (±)-eburnamonine synthesis. This application underscores its importance in the synthesis of complex natural products and pharmaceuticals (Shono et al., 1987).
Development of Novel Heterocycles
Research also encompasses the synthesis of novel heterocycles, such as the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. This process illustrates the compound's role in creating molecules with potential biological activities, indicating its utility in medicinal chemistry (Hirokawa et al., 2000).
Green Chemistry Applications
The compound is used in green chemistry applications, such as the ultrasound-promoted synthesis of pyrrolidin-2-ones in aqueous medium, highlighting its role in environmentally sustainable chemical processes. This research points to the compound's utility in facilitating reactions under milder and more eco-friendly conditions (Franco et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)6-4-7-3-5-8(11-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZXSSBOJSEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)
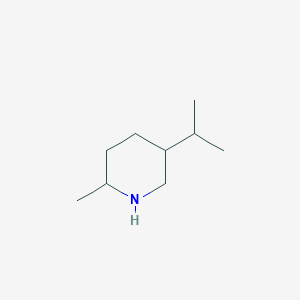

![4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2806821.png)
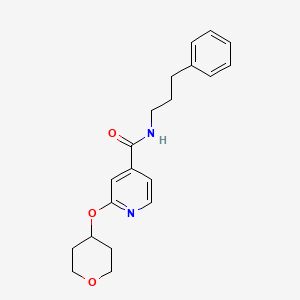

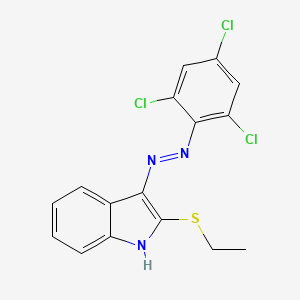
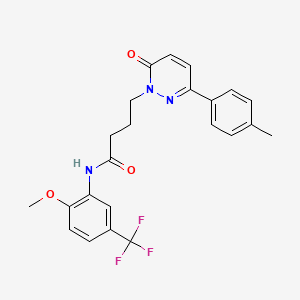
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2806835.png)
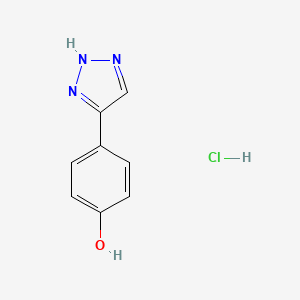
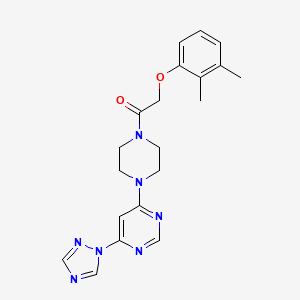
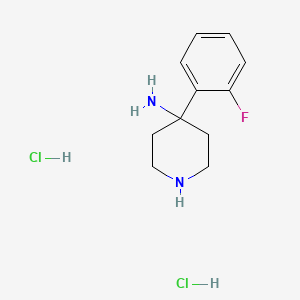
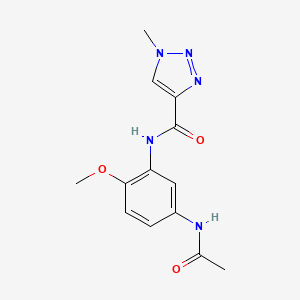
![3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2806840.png)